4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21BrN2O4 and a molecular weight of 481.35 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Ethylphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethylphenol with acetic anhydride in the presence of a catalyst to form 4-ethylphenoxyacetyl.
Hydrazonation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl derivative.
Bromination: The final step involves the bromination of the phenyl ring to introduce the bromine atom at the 4-position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbohydrazonoyl group.
Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the carbohydrazonoyl group.
Reduction: Reduced derivatives of the carbohydrazonoyl group.
Hydrolysis: Benzoic acid and the corresponding alcohol.
Scientific Research Applications
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action for 4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbohydrazonoyl and phenyl benzoate groups. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 5-(Benzoyloxy)-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbohydrazonoyl group make it particularly interesting for research in organic synthesis and potential pharmacological applications .
Properties
CAS No. |
765286-15-5 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-2-17-8-11-21(12-9-17)30-16-23(28)27-26-15-19-14-20(25)10-13-22(19)31-24(29)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,27,28)/b26-15+ |
InChI Key |
IHYXZHHTTGVADK-CVKSISIWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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